6,7-Dimethoxy-5,8-dinitroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-5,8-dinitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound, characterized by its two methoxy groups and two nitro groups, has garnered interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-5,8-dinitroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 6,7-dimethoxyisoquinoline. The nitration process usually employs concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure selective nitration at the 5 and 8 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety protocols are in place due to the use of strong acids and the potential hazards associated with nitro compounds.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-5,8-dinitroisoquinoline can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as halides or amines, often in the presence of a base or under acidic conditions.
Major Products Formed:
Reduction: 6,7-Dimethoxy-5,8-diaminoisoquinoline.
Substitution: Various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethoxy-5,8-dinitroisoquinoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The exact mechanism of action of 6,7-Dimethoxy-5,8-dinitroisoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the nitro groups, making it less reactive in certain chemical reactions.
5,8-Dimethoxy-6,7-dinitroisoquinoline: An isomer with different positions of the methoxy and nitro groups, leading to different reactivity and biological activity.
Uniqueness: 6,7-Dimethoxy-5,8-dinitroisoquinoline is unique due to the specific positioning of its functional groups, which influences its chemical reactivity and potential biological activities. The presence of both methoxy and nitro groups allows for a wide range of chemical modifications and applications in various fields of research .
Properties
CAS No. |
114124-02-6 |
---|---|
Molecular Formula |
C11H9N3O6 |
Molecular Weight |
279.21 g/mol |
IUPAC Name |
6,7-dimethoxy-5,8-dinitroisoquinoline |
InChI |
InChI=1S/C11H9N3O6/c1-19-10-8(13(15)16)6-3-4-12-5-7(6)9(14(17)18)11(10)20-2/h3-5H,1-2H3 |
InChI Key |
BATYLGNGWPFJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=NC=C2)C(=C1OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.